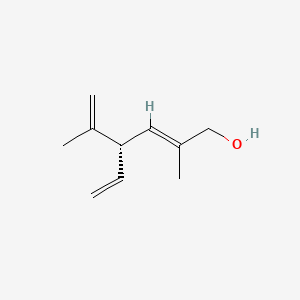
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dien-1-ol is a natural product found in Artemisia cana with data available.
Aplicaciones Científicas De Investigación
Complex Formation with Benzophenone : The addition of 2,5-dimethylhexa-2,4-diene (a compound structurally related to the one ) to benzophenone leads to the quenching of benzophenone's triplet-triplet absorption and the emergence of a new absorption, suggesting complex formation between the two compounds (Hamanoue et al., 1986).
Cycloisomerization Reactions : A nickel-catalyzed cycloisomerization of dihalogeno dimethylhexa dienes leads to the formation of radialenes, showcasing the use of the compound in synthesizing complex cyclic structures (Iyoda et al., 1983).
Photoreactivity Studies : Investigations into the photoreactivity of diolefin compounds in the crystalline state, including derivatives of dimethylhexa diene, have led to the formation of oligomers and dimers through photocycloaddition processes (Hasegawa et al., 1989).
Cross-Coupling Reactions : 1-Alkenylboranes react with epoxides in the presence of palladium or nickel complexes to form alkadienols and ethenyl-alkenols, demonstrating the compound's involvement in cross-coupling reactions (Miyaura et al., 1982).
Rhodium-Catalyzed Asymmetric Addition : A rhodium complex with a chiral diene catalyzed the asymmetric addition of dimethylzinc to arylimines, producing chiral arylethylamines, indicating the potential use of similar dienes in asymmetric synthesis (Nishimura et al., 2006).
Synthesis of Functional Polymers : The compound has been used in the atom-economical synthesis of functional polymers, specifically poly(pyrazolylnaphthalene)s, demonstrating its utility in polymer chemistry (Gao et al., 2013).
Improved Synthesis Techniques : Research has been conducted to improve the synthesis of related dienes, enhancing the efficiency and safety of the production process (Clarke et al., 2007).
Fluorescent Molecular Probes : Derivatives of dimethylhexa diene have been developed as new fluorescent solvatochromic dyes, useful in biological studies and as molecular probes (Diwu et al., 1997).
Propiedades
Número CAS |
19889-92-0 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.237 |
Nombre IUPAC |
(2E,4S)-4-ethenyl-2,5-dimethylhexa-2,5-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(8(2)3)6-9(4)7-11/h5-6,10-11H,1-2,7H2,3-4H3/b9-6+/t10-/m0/s1 |
Clave InChI |
NHJXCMQPMLBAMK-ZKXNXJMVSA-N |
SMILES |
CC(=C)C(C=C)C=C(C)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B566489.png)
![Bis[3-(2-hydroxy-4-propoxyphenyl)thiophen-2-yl]propane-1,2,3-trione](/img/structure/B566491.png)
![Naphtho[2,1-D][1,3]thiazole-2-carbaldehyde](/img/structure/B566494.png)



![2,3,3,5,6,6-Hexamethyl-7-oxa-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B566499.png)
![5-Chloro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B566505.png)